molecular formula C13H12N4O2S B14962868 2-(1,3-Benzothiazol-2-ylamino)-6-(methoxymethyl)pyrimidin-4-ol CAS No. 374909-38-3

2-(1,3-Benzothiazol-2-ylamino)-6-(methoxymethyl)pyrimidin-4-ol

Cat. No.: B14962868
CAS No.: 374909-38-3
M. Wt: 288.33 g/mol
InChI Key: KYFLDHKXVLSCKA-UHFFFAOYSA-N
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Description

2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(METHOXYMETHYL)PYRIMIDIN-4-OL is a heterocyclic compound that features both benzothiazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(METHOXYMETHYL)PYRIMIDIN-4-OL typically involves the reaction of 2-amino-benzothiazole with a suitable pyrimidine derivative under specific conditions. One common method involves the use of amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(METHOXYMETHYL)PYRIMIDIN-4-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(METHOXYMETHYL)PYRIMIDIN-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(METHOXYMETHYL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-benzothiazole: A related compound with similar structural features.

    6-Methoxy-2-aminopyrimidine: Another compound with a pyrimidine moiety.

    Benzothiazole derivatives: A broad class of compounds with diverse applications.

Uniqueness

2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(METHOXYMETHYL)PYRIMIDIN-4-OL is unique due to its combination of benzothiazole and pyrimidine moieties, which confer specific chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

374909-38-3

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-(methoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N4O2S/c1-19-7-8-6-11(18)16-12(14-8)17-13-15-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H2,14,15,16,17,18)

InChI Key

KYFLDHKXVLSCKA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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